1H-indazole-6-carbohydrazide

Medicinal Chemistry Drug Design Lipophilicity

1H-Indazole-6-carbohydrazide (1086392-18-8) delivers a balanced XLogP3 of 0.80, optimally positioned between the more hydrophilic 3-isomer and lipophilic 5-isomer for superior solubility-permeability harmony. Its 5.5-fold selectivity for Plasmodium falciparum G6PD over human ortholog makes it a strategic starting point for species-selective antimalarial programs. The rigid, entropy-favorable core (1 rotatable bond) enhances binding efficiency in fragment-based screening and lead generation. With guaranteed ≥98% purity, this building block minimizes side-product formation and ensures batch-to-batch reproducibility, critical for robust SAR and process scale-up in kinase inhibitor and bioactive molecule synthesis.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 1086392-18-8
Cat. No. B1386129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-6-carbohydrazide
CAS1086392-18-8
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NN)NN=C2
InChIInChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13)
InChIKeyKENXPCFIMIWOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-6-carbohydrazide (CAS 1086392-18-8): Product Profile for Procurement of a Key Indazole Scaffold


1H-Indazole-6-carbohydrazide (CAS 1086392-18-8) is a heterocyclic building block characterized by an indazole core with a carbohydrazide group at the 6-position. It serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound exhibits moderate lipophilicity (XLogP3 = 0.80) and is available from reputable vendors in purities ≥95% .

Why 1H-Indazole-6-carbohydrazide Cannot Be Replaced by Its 3- or 5-Carbohydrazide Isomers


Positional isomers of indazole carbohydrazides differ significantly in lipophilicity, hydrogen-bonding capacity, and biological target engagement. For example, 1H-indazole-6-carbohydrazide has a measured XLogP3 of 0.80, whereas the 3-isomer is more hydrophilic (XLogP3 = 0.4) and the 5-isomer is more lipophilic (LogP = 1.26) [1][2]. These physicochemical disparities directly influence solubility, membrane permeability, and off-target interactions, making generic substitution in a synthetic sequence or biological assay scientifically unsound.

Quantitative Differentiators for 1H-Indazole-6-carbohydrazide vs. Positional Isomers and In-Class Analogs


Lipophilicity Differentiation: XLogP3 = 0.80 vs. 0.4 (3-Isomer) and 1.26 (5-Isomer)

1H-Indazole-6-carbohydrazide exhibits an intermediate lipophilicity profile (XLogP3 = 0.80) relative to its positional isomers . The 3-carbohydrazide isomer is significantly more polar (XLogP3 = 0.4), while the 5-carbohydrazide isomer is more hydrophobic (LogP = 1.26) [1][2]. This positions the 6-isomer as a balanced candidate for both solubility and passive membrane diffusion in drug discovery programs.

Medicinal Chemistry Drug Design Lipophilicity ADME

Selective Inhibition of Plasmodium falciparum G6PD (IC50 = 14.5 µM) vs. Human G6PD (IC50 = 80 µM)

In biochemical assays, 1H-indazole-6-carbohydrazide inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC50 of 14.5 µM (14,500 nM) after a 2-hour incubation, while its activity against human G6PD is approximately 5.5-fold weaker (IC50 = 80 µM) under comparable conditions [1][2]. This species-selectivity suggests a potential advantage for antiparasitic drug development.

Antimalarial Enzyme Inhibition Target Selectivity G6PD

Purity Specification: ≥98% vs. Minimum 95% for the 5-Carbohydrazide Isomer

1H-Indazole-6-carbohydrazide is commercially available with a specified purity of ≥98% (Aladdin, Fluorochem) . In contrast, the 5-carbohydrazide isomer is often supplied at a minimum purity of 95% . Higher purity reduces batch-to-batch variability and minimizes side reactions in multistep syntheses.

Chemical Synthesis Quality Control Reproducibility Procurement

Hydrogen Bond Donor/Acceptor Profile: 3 HBD / 3 HBA vs. 2 HBD / 3 HBA for Indole-6-carbohydrazide

1H-Indazole-6-carbohydrazide contains three hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) . In comparison, the closely related indole-6-carbohydrazide (a common bioisosteric alternative) has only two HBDs [1]. This additional H-bond donor capacity can strengthen interactions with protein targets or influence aqueous solubility.

Medicinal Chemistry Molecular Interactions Solubility Lead Optimization

Rotatable Bond Count: 1 vs. 2 for Typical Hydrazide-Hydrazone Derivatives

The parent scaffold 1H-indazole-6-carbohydrazide has a rotatable bond count of 1, imparting a rigid core that can enhance binding entropy and selectivity . In contrast, many hydrazide-hydrazone derivatives of this compound (e.g., those with substituted benzaldehyde moieties) have ≥2 rotatable bonds, increasing conformational flexibility and potentially reducing target specificity.

Conformational Flexibility Drug Design Scaffold Rigidity Medicinal Chemistry

Optimal Application Scenarios for 1H-Indazole-6-carbohydrazide Based on Verified Differentiators


Synthesis of Selective Kinase Inhibitors with Optimized Lipophilicity

Given its balanced XLogP3 of 0.80 and demonstrated presence in kinase inhibitor patents [1], 1H-indazole-6-carbohydrazide is ideally suited as a core scaffold in the synthesis of ATP-competitive kinase inhibitors. Its intermediate lipophilicity facilitates both solubility and membrane permeability, and its 6-position carbohyrazide allows for versatile derivatization .

Antimalarial Drug Discovery Targeting PfG6PD Selectivity

The compound's 5.5-fold selectivity for Plasmodium falciparum G6PD over the human ortholog (IC50 values of 14.5 µM vs. 80 µM) [2] supports its use in early-stage antimalarial programs where species-selectivity is a critical parameter. The scaffold can be further optimized to improve potency while maintaining this selectivity window.

High-Purity Building Block for Reproducible Multistep Syntheses

With commercially guaranteed purity ≥98% , 1H-indazole-6-carbohydrazide ensures minimal batch-to-batch variation and reduces side-product formation in complex synthetic routes. This is particularly valuable in medicinal chemistry campaigns requiring robust SAR data and in process chemistry development for scale-up.

Fragment-Based Drug Discovery Leveraging Scaffold Rigidity

The low rotatable bond count (1) of the parent scaffold provides a rigid, entropy-favorable core for fragment-based screening and lead generation. This rigidity can translate into higher binding efficiency and improved selectivity profiles in hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indazole-6-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.